2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[(2-cyanophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15(12(16)8-14)9-11-6-4-3-5-10(11)7-13/h3-6H,2,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXXYAALBVIOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C#N)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino N 2 Cyano Benzyl N Ethyl Acetamide and Its Analogues
Retrosynthetic Analysis and Key Precursors for 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections involve the amide bond and the tertiary amine nitrogen, identifying key precursors essential for its construction.
The most logical disconnection is at the amide bond, which simplifies the target molecule into an N-substituted amine, N-(2-cyanobenzyl)-N-ethylamine , and a suitable two-carbon synthon representing the 2-amino-acetamide moiety, such as a protected glycine (B1666218) derivative. Further deconstruction of the N,N-disubstituted amine precursor reveals the fundamental building blocks: 2-cyanobenzylamine or 2-cyanobenzaldehyde (B126161) , and an ethylating agent.
| Precursor | Structure | Potential Starting Materials | Synthetic Method |
| N-(2-cyanobenzyl)-N-ethylamine | ![]() | 2-cyanobenzyl bromide, Ethylamine (B1201723) | N-alkylation |
| 2-cyanobenzaldehyde, Ethylamine | Reductive Amination | ||
| 2-cyanobenzylamine, Ethylating agent (e.g., ethyl iodide) | N-alkylation | ||
| 2-Amino-acetamide Moiety | ![]() | 2-Chloroacetyl chloride | Acylation followed by amination |
| Glycine (with protecting group) | Amide coupling reaction |
Cyanoacetamides are highly versatile building blocks in organic synthesis, valued for their utility as precursors to a wide array of pharmacologically active compounds and agrochemicals. researchgate.net Their synthetic flexibility arises from the presence of multiple reactive sites: the cyano and carbonyl groups, which readily react with bidentate reagents to form heterocycles, and the active methylene (B1212753) group, which can participate in various condensation and substitution reactions. researchgate.net
Different synthetic approaches for cyanoacetamide derivatives include the reaction of amines with alkyl cyanoacetates or cyanoacetic acid. researchgate.netguidechem.com These compounds are pivotal in constructing complex molecular frameworks, including five- and six-membered heterocycles and their fused systems. researchgate.netresearchgate.net For instance, they are employed in Knoevenagel condensation reactions to form α,β-unsaturated derivatives and in Friedländer annulations for the synthesis of quinolines. nih.govnih.gov Although this compound is not a cyanoacetamide itself, the principles governing the use of cyano-activated precursors are relevant for the synthesis of its key intermediate, N-(2-cyanobenzyl)-N-ethylamine, which features the critical cyano-benzyl moiety.
The assembly of the N-(2-cyanobenzyl)-N-ethylamine precursor requires the specific and controlled introduction of both the substituted benzyl (B1604629) and the ethyl groups onto a nitrogen atom.
Incorporation of the 2-Cyanobenzyl Group: The benzyl group is a common motif in chemical synthesis, and its introduction can be achieved through several reliable methods. nih.gov A primary route is the nucleophilic substitution (SN2) reaction between an amine and a benzyl halide, such as 2-cyanobenzyl bromide. nih.gov This method is effective but may require control to prevent over-alkylation. An alternative and widely used strategy is reductive amination. nih.gov This involves the condensation of an amine (e.g., ethylamine) with an aldehyde (2-cyanobenzaldehyde) to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the secondary amine. nih.gov
Incorporation of the Ethyl Group: N-alkylation is the key transformation for introducing the ethyl group. This can be accomplished by reacting a primary amine (e.g., 2-cyanobenzylamine) with an ethylating agent like ethyl iodide, often in the presence of a base to deprotonate the amine. stackexchange.com More modern and sustainable approaches involve the catalytic N-alkylation of amines using alcohols. nih.govrsc.org These reactions, often catalyzed by transition metal complexes based on ruthenium, cobalt, or iridium, use ethanol (B145695) as the ethyl source and generate water as the only byproduct. nih.govnih.gov This methodology is atom-economical and avoids the use of halide-based alkylating agents. nih.gov
Optimized Synthesis Protocols for this compound
Multi-Step Synthesis: A traditional multi-step pathway offers greater control over each transformation, allowing for the isolation and purification of intermediates. A plausible sequence is as follows:
Synthesis of N-ethyl-(2-cyanobenzyl)amine: Reductive amination of 2-cyanobenzaldehyde with ethylamine provides the secondary amine intermediate.
Acylation: The synthesized amine is then reacted with an activated and protected glycine derivative, such as 2-chloroacetyl chloride or N-Boc-glycyl chloride. The reaction with 2-chloroacetyl chloride is a common method for producing N-substituted chloroacetamides. rjptonline.orgresearchgate.net
Final Conversion: If 2-chloroacetyl chloride is used, the resulting 2-chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide must be converted to the final product by substituting the chlorine atom with an amino group, for example, through reaction with ammonia. If a protected glycine is used, the final step involves the removal of the protecting group (e.g., acid-catalyzed cleavage of a Boc group).
One-Pot Reaction Strategies: One-pot syntheses improve efficiency by minimizing workup and purification steps, thereby saving time and resources. nih.gov A hypothetical one-pot procedure for this compound could involve the in-situ formation of the N,N-disubstituted amine followed by immediate acylation. For example, reacting 2-cyanobenzaldehyde, ethylamine, a reducing agent, and an activated glycine derivative in a single reaction vessel. Several one-pot methods have been developed for synthesizing complex amides and related structures from multiple components. nih.govrsc.org Continuous flow synthesis represents another advanced approach, where reagents are combined and reacted in a continuous stream, allowing for safe handling of intermediates and potential for scalability. researchgate.netresearchgate.net
| Feature | Multi-Step Synthesis | One-Pot Synthesis |
| Control | High; intermediates are isolated and purified. | Lower; relies on sequential reactivity in one vessel. |
| Efficiency | Lower; multiple steps, purifications, and solvent changes. | Higher; reduced reaction time and resource usage. |
| Yield | Can be lower overall due to losses at each step. | Potentially higher by avoiding intermediate isolation. nih.gov |
| Scalability | Generally straightforward to scale up. | May require significant optimization for large scale. |
| Example | Stepwise synthesis and purification of N-ethyl-(2-cyanobenzyl)amine, followed by acylation. | Combining 2-cyanobenzaldehyde, ethylamine, and acylating agent in a single reaction. rsc.org |
The formation of the amide bond is a critical step in the synthesis. While direct reaction between a carboxylic acid and an amine is possible, it often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. libretexts.orgchemistrysteps.com
Activating Agents and Catalysts: To achieve amide bond formation under milder conditions, carboxylic acids are typically activated. ucl.ac.uk This is commonly done using stoichiometric coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com Alternatively, the amine can be reacted with a more electrophilic carboxylic acid derivative, such as an acyl chloride or anhydride. libretexts.org
Catalytic methods for direct amidation offer a more atom-economical and environmentally friendly alternative. ucl.ac.uk Boronic acids and their derivatives have emerged as highly effective catalysts for the direct condensation of carboxylic acids and amines. rsc.orgorganic-chemistry.org These catalysts facilitate the reaction under relatively mild conditions, often requiring only the removal of water. rsc.org Other metal-based catalysts, including those derived from zirconium and copper, have also been shown to promote amide formation. rsc.org
| Reagent/Catalyst Class | Specific Example(s) | Role | Typical Conditions | Reference |
| Carbodiimides | DCC, EDC | Stoichiometric Condensing Agent | Room temperature, various solvents | chemistrysteps.com |
| Uronium Salts | HATU, HBTU | Stoichiometric Condensing Agent | Room temperature, polar aprotic solvents | ucl.ac.uk |
| Boron-Based Catalysts | Phenylboronic acid, 5-methoxy-2-iodophenylboronic acid (MIBA) | Catalyst for Direct Amidation | Reflux with water removal, or room temperature | ucl.ac.ukrsc.orgorganic-chemistry.org |
| Other Metal Catalysts | ZrOCl₂·8H₂O, Copper sulfate | Catalyst for Amidation | Microwave irradiation or elevated temperatures | rsc.org |
Derivatization Strategies for Structural Diversity of this compound Analogues
Creating a library of analogues based on the core structure of this compound allows for the exploration of structure-activity relationships. Derivatization can be targeted at several key positions within the molecule.
Modification of the Benzyl Ring: The aromatic ring is a prime target for modification. By starting with different substituted benzaldehydes or benzyl bromides, a wide range of functional groups (e.g., halogens, alkoxy, nitro groups) can be introduced at various positions on the ring. nih.gov The position of the cyano group can also be moved from the ortho to the meta or para positions.
Variation of the N-Alkyl Group: The N-ethyl group can be replaced with other alkyl chains (methyl, propyl, etc.), branched alkyl groups, or even cyclic or aryl moieties. This is readily achieved by using a different primary amine in the initial reductive amination or alkylation step.
Modification of the Amino-Acetamide Moiety: The primary amino group can be derivatized to form secondary or tertiary amines. Furthermore, substituents can be introduced at the α-carbon of the acetamide (B32628) backbone by starting with substituted glycine derivatives.
These derivatization strategies allow for the systematic modification of the molecule's steric and electronic properties, providing a diverse set of compounds for further investigation. The synthesis of various N-substituted acetamides and N-benzyl amines reported in the literature demonstrates the feasibility of these approaches. nih.govrjptonline.orgscience.gov
Systematic Modification of the Acetamide Backbone
The acetamide backbone of this compound offers numerous avenues for systematic modification to explore structure-activity relationships. A primary approach involves the variation of the substituent at the α-carbon of the acetamide moiety.
One common synthetic route to N-substituted 2-aminoacetamides involves the reaction of a secondary amine, such as N-(2-cyanobenzyl)ethanamine, with a suitable α-haloacetyl halide, for instance, chloroacetyl chloride, followed by nucleophilic substitution of the halogen with an amino group. This modular synthesis allows for the introduction of a wide variety of substituents on the α-carbon by employing different α-haloacetyl derivatives.
Further modifications can be achieved through reactions involving the amino group. For instance, acylation of the primary amino group can introduce a diverse range of acyl substituents, thereby altering the electronic and steric properties of the molecule. Reductive amination with aldehydes or ketones can lead to the formation of secondary or tertiary amines at this position, expanding the chemical space accessible from this scaffold.
The amide bond itself, while generally stable, can be a target for chemical transformation. Hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid and the parent amine, N-(2-cyanobenzyl)ethanamine. While this represents a degradation of the core structure, it is a fundamental chemical property to consider. More sophisticated modifications could involve enzymatic transformations or specialized chemical reagents to alter the amide bond itself, though such approaches are less common for simple acetamides.
| Modification Strategy | Reagents and Conditions | Resulting Structure |
| α-Substitution | N-(2-cyanobenzyl)ethanamine, α-haloacetyl halide, followed by nucleophilic substitution | Introduction of various substituents at the α-carbon |
| N-Acylation of amino group | Acyl chlorides or anhydrides, base | Formation of a new amide linkage at the amino group |
| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH3CN) | Formation of secondary or tertiary amines |
Exploration of Substituent Variations on the Cyano-Benzyl Moiety
The 2-cyano-benzyl group is a key pharmacophore that can be systematically modified to probe its influence on molecular interactions. Variations can be introduced at different positions on the phenyl ring, and the cyano group itself can be transformed into other functional groups.
The cyano group at the 2-position is a particularly versatile handle for chemical transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. Reduction of the cyano group, for instance with lithium aluminum hydride, would yield a primary amine, introducing a new basic center into the molecule. Cycloaddition reactions involving the nitrile group are also a possibility, leading to the formation of heterocyclic rings such as tetrazoles upon reaction with azides.
| Modification Site | Transformation | Reagents and Conditions | Resulting Functional Group |
| Phenyl Ring | Introduction of substituents | Use of substituted benzylamine (B48309) starting materials | Methoxy, chloro, nitro, etc. |
| Cyano Group | Hydrolysis | H+ or OH-, H2O | Carboxylic acid or Amide |
| Cyano Group | Reduction | LiAlH4 or H2/catalyst | Primary amine |
| Cyano Group | Cycloaddition | NaN3, NH4Cl | Tetrazole |
Evaluation of N-Ethyl Group Alternatives
The N-ethyl group in this compound can be replaced with a variety of other alkyl or functionalized groups to investigate the impact of steric bulk and functionality at this position. The synthetic approach to such analogues would involve starting with a different primary amine in the initial step of the synthesis. For instance, using methylamine, propylamine, or benzylamine instead of ethylamine would lead to analogues with N-methyl, N-propyl, or N-benzyl groups, respectively.
Another strategy to modify the N-substituent is through N-dealkylation followed by N-alkylation. N-dealkylation can be a challenging transformation but can be achieved using specific reagents or catalytic methods. For instance, certain enzymatic systems, like cytochrome P-450, are known to perform N-dealkylation reactions nih.gov. Chemical methods for N-dealkylation of amides have also been developed, sometimes involving photochemical or electrochemical approaches researchgate.netnih.gov. Once the N-dealkylated secondary amide is obtained, it can be re-alkylated with a variety of alkyl halides or other electrophiles to introduce new N-substituents mdpi.com.
| N-Substituent | Starting Amine for Synthesis |
| Methyl | Methylamine |
| Propyl | Propylamine |
| Isopropyl | Isopropylamine |
| Benzyl | Benzylamine |
Advanced Characterization Techniques for Synthesized this compound Compounds
The unambiguous structural confirmation and purity assessment of synthesized compounds are critical steps in chemical research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of a compound. For this compound and its analogues, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide key information about the number and environment of the hydrogen atoms. Expected signals would include:
A triplet for the methyl protons and a quartet for the methylene protons of the N-ethyl group.
A singlet for the methylene protons of the acetamide backbone.
A singlet for the methylene protons of the benzyl group.
A multiplet in the aromatic region corresponding to the protons on the substituted phenyl ring.
A broad singlet for the protons of the primary amino group.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. Key signals would include those for the carbonyl carbon of the amide, the nitrile carbon, the aliphatic carbons of the ethyl and benzyl groups, and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
A strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.
A sharp absorption band around 2230 cm⁻¹ for the C≡N stretching of the nitrile group.
N-H stretching vibrations for the primary amino group would appear as one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques could be used. The molecular ion peak would confirm the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information; for example, cleavage of the bond between the carbonyl group and the nitrogen atom is a common fragmentation pathway for amides researchgate.net.
| Spectroscopic Technique | Expected Key Signals/Bands |
| ¹H NMR | Triplets and quartets for N-ethyl group, singlets for CH₂ groups, aromatic multiplet, broad singlet for NH₂ |
| ¹³C NMR | Signals for C=O, C≡N, aliphatic and aromatic carbons |
| IR Spectroscopy | ~1650 cm⁻¹ (C=O), ~2230 cm⁻¹ (C≡N), 3300-3500 cm⁻¹ (N-H) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula, characteristic fragmentation patterns |
Chromatographic Purity Assessment and Isolation Methodologies
Chromatographic techniques are indispensable for the purification of the synthesized compounds and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a widely used technique for purity determination. A C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid or trifluoroacetic acid to improve peak shape sielc.comsielc.com. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity analysis. A capillary column with a suitable stationary phase would be used. The compound is vaporized and carried through the column by an inert gas. Detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Column Chromatography: For the purification of the synthesized compounds on a preparative scale, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities or unreacted starting materials.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted on a TLC plate coated with silica gel, which is then developed in a chamber containing the chosen eluent. The separated spots are visualized under UV light or by staining.
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Application |
| HPLC | C18 | Water/Acetonitrile or Water/Methanol with acid | Purity Assessment |
| GC | Various capillary columns | Inert gas (e.g., He, N₂) | Purity Assessment for volatile compounds |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Purification |
| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Reaction Monitoring |
Computational and Cheminformatics Approaches in 2 Amino N 2 Cyano Benzyl N Ethyl Acetamide Research
Molecular Modeling and Docking Studies of 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide
Molecular modeling and docking are fundamental computational techniques used to simulate the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies are crucial for elucidating potential mechanisms of action and predicting the strength of binding.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This methodology is essential for identifying key amino acid residues involved in the interaction and estimating the binding affinity, often expressed as a binding energy value. For derivatives of acetamide (B32628), docking studies have been instrumental in identifying potential inhibitors for various enzymes. nih.gov
The process involves computationally placing the this compound molecule into the active site of a selected target protein. Algorithms then calculate the most favorable binding poses based on scoring functions that evaluate intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, studies on similar N-aryl-acetamide compounds have successfully identified potential inhibitors of neurodegenerative enzymes by revealing specific interactions within the enzyme's active site. nih.gov The free energy of binding (ΔGbind), calculated in kcal/mol, provides a quantitative measure of binding affinity, with more negative values indicating a stronger interaction.
Below is a representative data table illustrating typical results from a molecular docking study on a related acetamide compound against a hypothetical protein target.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -7.5 | TYR 82, SER 120 | Hydrogen Bond |
| PHE 210, TRP 212 | π-π Stacking | ||
| LEU 125, VAL 130 | Hydrophobic | ||
| Inhibition Constant (Ki, est.) | 1.5 µM |
This table is illustrative and based on typical findings for acetamide derivatives.
The biological activity of a molecule is heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable low-energy spatial arrangements. Tertiary amides, due to the partial double-bond character of the C-N bond, can exist as a mixture of cis (E) and trans (Z) rotamers. scielo.br
Computational methods, particularly Density Functional Theory (DFT), are employed to explore the conformational space of the molecule. scielo.br These calculations can predict the relative energies of different conformers, identifying the most stable structures. For N-benzyl-N-substituted acetamides, studies have shown that multiple stable conformations can coexist in solution, and computational predictions align well with experimental data from NMR spectroscopy. scielo.br Understanding the preferred conformation is critical, as only specific shapes may fit into a target's binding site. Molecular dynamics (MD) simulations can further explore the ligand's behavior over time, providing insights into its flexibility and the stability of the ligand-protein complex. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations provide a detailed understanding of a molecule's electronic properties, which govern its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are widely used for this purpose. researchgate.netresearchgate.net
Quantum chemistry can be used to model potential synthetic routes for this compound and assess its thermodynamic stability. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a chemical reaction. For example, DFT calculations have been utilized to study the reaction mechanisms in the synthesis of various cyanoacetamide-based compounds, including nucleophilic acyl substitution and condensation reactions. researchgate.net These theoretical studies help in optimizing reaction conditions to improve yields and purity. researchgate.net
The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Calculations on related cyanoacetamide structures have been used to determine these values, which help in understanding charge transfer within the molecule and predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
The following table summarizes key electronic properties that can be calculated for acetamide derivatives using DFT methods.
| Property | Description | Typical Calculated Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |
| Dipole Moment | Measure of the overall polarity of the molecule. | 3.0 to 5.0 Debye |
Values are representative and based on published data for structurally similar compounds. nih.govresearchgate.net
Cheminformatics Analysis for Library Design and Virtual Screening
Cheminformatics applies computational methods to analyze large datasets of chemical compounds. In the context of this compound, it can be used to design libraries of related compounds and perform virtual screening to identify promising candidates for synthesis and testing.
Structure-based virtual screening is a powerful technique used to discover new potential inhibitors for a specific biological target. nih.gov The process begins with a known protein structure and involves computationally docking a large library of compounds against it. This allows for the rapid evaluation of thousands or even millions of molecules, prioritizing those with the highest predicted binding affinities for further investigation. nih.govmdpi.com
A research workflow using this compound as a lead scaffold would typically involve these steps:
Scaffold Definition : The core structure of this compound is used as a template.
Library Enumeration : A virtual library is created by systematically adding various substituents at different positions on the scaffold.
Property Filtering : The library is filtered based on physicochemical properties (e.g., molecular weight, logP) to ensure drug-likeness.
Virtual Screening : The filtered library is docked against a protein target of interest.
Hit Identification : Compounds with the best docking scores and favorable interaction patterns are selected as "hits" for chemical synthesis and biological evaluation. nih.gov
This approach significantly accelerates the early stages of drug discovery by focusing experimental efforts on compounds with the highest probability of success.
Database Mining for Analogues and Scaffold Exploration
Database mining is a fundamental computational strategy for identifying structurally similar molecules and exploring the chemical space around a compound of interest. By searching large chemical databases such as PubChem, ChEMBL, and ZINC, researchers can uncover analogues of this compound. This process typically involves substructure and similarity searches to find compounds that share the same core scaffold or possess similar physicochemical properties.
The exploration of analogues is crucial for establishing Structure-Activity Relationships (SAR), where minor modifications to a chemical structure can lead to significant changes in biological activity. For instance, altering the position of the cyano group on the benzyl (B1604629) ring or substituting the ethyl group can influence the compound's interaction with biological targets. Database mining provides a rapid method for identifying existing compounds with these variations, offering insights into scaffolds that may possess enhanced potency or improved pharmacokinetic profiles.
Below is a table of structural analogues of this compound that can be identified through database mining, highlighting variations in the substitution pattern.
| Compound Name | CAS Number | Molecular Formula | Structural Variation from Parent Compound |
| 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide | 1353976-47-2 | C12H15N3O | Cyano group at position 3 of the benzyl ring |
| 2-Amino-N-(4-cyano-benzyl)-acetamide | 1184020-03-8 | C10H11N3O | Lacks the N-ethyl group |
| 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide | 1182742-59-1 | C11H13N3O | N-methyl group instead of N-ethyl |
| 2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide | 1353985-77-9 | C13H15N3O | N-cyclopropyl group instead of N-ethyl |
Predictive Modeling for Biological Activity and ADME/PK Properties
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool for forecasting the biological activity and ADME/PK (Absorption, Distribution, Metabolism, and Excretion/Pharmacokinetics) properties of compounds before they are synthesized. nih.gov These models use the chemical structure of a molecule to calculate various molecular descriptors (e.g., topological, electronic, physicochemical) and correlate them with experimental data. nih.govelsevierpure.com
For this compound, predictive models can estimate a wide range of properties crucial for drug development. mdpi.com For instance, PASS (Prediction of Activity Spectra for Substances) online software can be used to predict potential biological activities, such as analgesic or anti-inflammatory effects, based on the compound's structure. inonu.edu.tr Similarly, ADMET predictors can forecast pharmacokinetic parameters. nih.govnih.gov These predictions help in the early identification of potential liabilities, such as poor absorption or rapid metabolism, allowing for structural modifications to mitigate these issues. mdpi.com
The table below presents a hypothetical set of predicted ADME/PK properties for this compound, illustrating the typical output of such computational models.
| Property | Predicted Value | Significance in Drug Discovery |
| Lipophilicity (logP) | 2.5 | Influences solubility, absorption, and membrane permeability. nih.gov |
| Aqueous Solubility (logS) | -3.0 | Affects absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeability | High | Indicates potential for CNS activity. nih.gov |
| Human Intestinal Absorption | >90% | Predicts the extent of absorption after oral administration. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this metabolic enzyme. |
| Plasma Protein Binding | 85% | Affects the distribution and availability of the free drug. nih.gov |
Virtual Screening for Potential Therapeutic Applications
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This method involves docking the 3D structure of a potential ligand, such as this compound, into the binding site of a target protein. The docking process predicts the binding conformation and affinity, which is often represented as a scoring function. nih.gov
By screening the compound against a panel of known therapeutic targets, researchers can generate hypotheses about its potential therapeutic applications. researchgate.net For example, the acetamide scaffold is present in various known enzyme inhibitors. hmdb.ca A virtual screening campaign could assess the binding potential of this compound against targets like protein kinases, proteases, or other enzymes implicated in diseases such as cancer or inflammation. The results can prioritize the compound for further in vitro testing against the most promising targets, streamlining the discovery of novel therapeutic uses. mdpi.com
The following table shows a sample output from a virtual screening study, listing potential protein targets for this compound and their corresponding predicted binding affinities.
| Protein Target | Target Class | Associated Disease Area | Predicted Binding Affinity (kcal/mol) |
| BCR-ABL1 Kinase | Tyrosine Kinase | Cancer (Chronic Myeloid Leukemia) | -8.5 |
| Cyclooxygenase-2 (COX-2) | Enzyme | Inflammation, Pain | -7.9 |
| Histone Deacetylase (HDAC) | Enzyme | Cancer | -7.2 |
| Reverse Transcriptase | Enzyme | Viral Infections (HIV) | -6.8 |
Investigation of Molecular Targets and Pharmacological Mechanisms of 2 Amino N 2 Cyano Benzyl N Ethyl Acetamide
Elucidation of Mechanism of Action at the Molecular Level for 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide
Investigation of Allosteric Modulation
Without any foundational research on the biological activity of "this compound," it is not possible to provide an analysis of its molecular targets or its mechanism of action.
Analysis of Downstream Signaling Pathways
A detailed analysis of downstream signaling pathways affected by this compound cannot be provided due to a lack of studies identifying its primary molecular targets and their subsequent effects on intracellular signaling cascades.
Target Validation Methodologies
Without identified molecular targets, there is no research to report on the validation of these targets through genetic or cellular engineering techniques.
Application of Genetic Knockdown/Knockout Studies
There are no documented studies that utilize genetic knockdown or knockout approaches to validate the molecular targets of this compound.
Overexpression Experiments to Confirm Target Specificity
Similarly, no overexpression experiments have been reported in the scientific literature to confirm the target specificity of this compound.
Preclinical Biological Evaluation of 2 Amino N 2 Cyano Benzyl N Ethyl Acetamide and Its Derivatives
In Vivo Preclinical Efficacy Studies of 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide in Animal Models
Efficacy Assessment in Relevant Preclinical Disease Models:Consequently, no in vivo studies assessing the efficacy of this compound in models of inflammation, neurological disorders, infectious diseases, or cancer have been published.
Further research and publication of preclinical data are required before a comprehensive and scientifically accurate article on the biological evaluation of this compound can be generated.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships in Animal Models
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and its direct derivatives in animal models. Extensive searches have not yielded any specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics, nor the in vivo pharmacological effects of this particular compound.
Consequently, establishing a PK/PD relationship, which is crucial for correlating the concentration of a drug in the body with its observed effects, is not possible at this time for this compound. The scientific community has yet to publish research that would provide the necessary data to construct pharmacokinetic profiles or to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution in any animal species. Similarly, there is no available information on its pharmacodynamic effects, which would describe the compound's mechanism of action and dose-response relationships in a preclinical setting.
The absence of such fundamental preclinical data precludes any detailed discussion or the generation of data tables related to the PK/PD relationships of this compound. Further research, including in vivo studies in relevant animal models, would be required to elucidate these critical aspects of its pharmacological profile.
Future Research Directions and Translational Perspectives for 2 Amino N 2 Cyano Benzyl N Ethyl Acetamide
Exploration of Novel Bioactive Scaffolds Derived from 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide
Future research could focus on utilizing this compound as a foundational scaffold for the synthesis of novel bioactive molecules. The inherent chemical functionalities—an amino group, a cyano-benzyl moiety, and an ethyl-acetamide backbone—offer multiple points for chemical modification. medicinal chemists could explore the derivatization of the primary amino group to generate a library of amides, sulfonamides, or ureas. Concurrently, the cyano group on the benzyl (B1604629) ring could be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for further structural diversification. The ethyl group on the acetamide (B32628) nitrogen could also be varied to explore the impact of steric and electronic effects on biological activity.
The overarching goal of such a program would be to generate a diverse set of analogs and to screen them against a wide range of biological targets. This approach, common in drug discovery, could potentially identify new chemical entities with therapeutic potential. The structural modifications would be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with improved potency and selectivity.
Advanced Preclinical Characterization of Lead Candidates
Once a series of derivatives are synthesized, any identified "lead candidates" with promising initial activity would require comprehensive preclinical characterization. This would involve a battery of in vitro and in vivo studies to thoroughly profile their pharmacological and toxicological properties. Key areas of investigation would include:
Specificity and Selectivity: Determining the precise biological target of the lead compounds and assessing their selectivity against a panel of related targets is crucial. High selectivity is often a hallmark of a successful drug candidate, as it minimizes off-target effects.
Mechanism of Action: Elucidating the molecular mechanism by which the lead compounds exert their biological effects is a fundamental step. This could involve a variety of biochemical and cell-based assays.
Mechanisms of Resistance: For compounds targeting infectious agents or cancer cells, it is vital to investigate potential mechanisms of resistance. This can be achieved through the generation and characterization of resistant cell lines or strains.
A hypothetical data table summarizing the preclinical characterization of a lead candidate derived from the parent compound is presented below.
| Parameter | Assay Type | Hypothetical Result | Implication |
| Target Affinity | Radioligand Binding | IC₅₀ = 50 nM | Potent interaction with the intended biological target. |
| Enzyme Inhibition | Biochemical Assay | Kᵢ = 25 nM | Strong inhibition of the target enzyme's activity. |
| Cellular Potency | Cell-based Assay | EC₅₀ = 200 nM | Effective at the cellular level, demonstrating cell permeability. |
| Selectivity | Kinase Panel Screen | >100-fold selective | High selectivity for the target, suggesting a lower risk of off-target effects. |
| Resistance | Resistant Cell Line | 10-fold shift in EC₅₀ | Indicates a potential for the development of resistance. |
Methodological Advancements in Synthesis and High-Throughput Screening
Furthermore, the implementation of high-throughput screening (HTS) platforms would enable the rapid evaluation of a large library of derivatives. HTS assays could be designed to measure various biological endpoints, such as enzyme activity, receptor binding, or cell viability. The data generated from HTS would be instrumental in identifying initial hits and guiding the subsequent rounds of lead optimization.
Potential Therapeutic Applications of this compound-Based Compounds
While purely speculative at this stage, the structural motifs present in this compound suggest several potential therapeutic avenues that could be explored. Acetamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The cyano group is a common feature in many approved drugs and can act as a key pharmacophore or be a precursor for other functional groups.
Based on the activities of related compounds, future research could investigate the potential of this compound derivatives in areas such as:
Oncology: Many small molecule kinase inhibitors used in cancer therapy feature nitrogen-containing heterocyclic scaffolds that could potentially be synthesized from this parent compound.
Infectious Diseases: The acetamide functionality is present in some antimicrobial agents, suggesting a possible starting point for the development of new antibiotics or antivirals.
Neurological Disorders: The benzylamine (B48309) substructure is found in various centrally acting agents, indicating a potential for modulation of neurological targets.
It is important to reiterate that these are hypothetical applications based on chemical structure and the known activities of related compounds. Extensive research, from basic synthesis and screening to rigorous preclinical and clinical evaluation, would be required to determine if this compound or its derivatives have any true therapeutic value.
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting an amine-containing precursor (e.g., 2-cyano-benzylamine) with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone. Subsequent alkylation with ethyl bromide or iodide introduces the N-ethyl group. Key steps include:
- Amide Coupling: Use coupling agents like HATU or DCC to ensure high yield and purity .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS (ESI+ mode) .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Structural validation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., C₁₂H₁₅N₃O: 217.27 g/mol) using ESI+ .
- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding patterns if single crystals are obtained .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition: Test against serine proteases or kinases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding: Radioligand displacement assays (e.g., NMDA receptors) to assess affinity (Kᵢ values) .
- Solubility and Stability: Measure logP (shake-flask method) and plasma stability (incubation in human plasma at 37°C for 24h) .
Advanced: How to design experiments to study its interaction with NMDA receptors?
Methodological Answer:
- Radioligand Binding Assays: Use [³H]MK-801 as a competitive ligand in cortical membrane preparations. Calculate Kᵢ values using the Cheng-Prusoff equation .
- Electrophysiology: Patch-clamp recordings in hippocampal neurons to assess inhibition of NMDA-induced currents .
- Molecular Docking: Build homology models of the NMDA receptor (GluN1/GluN2B subunits) using AutoDock Vina. Validate docking poses with MD simulations (AMBER or GROMACS) .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Assay Conditions: Standardize buffer pH, ionic strength, and co-factor concentrations. For example, kinase activity varies with Mg²⁺ levels .
- Compound Purity: Re-evaluate batches via LC-MS to rule out degradation products .
- Cell Line Variability: Use isogenic cell lines and control for passage number .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregated data from independent studies .
Advanced: What computational methods can predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME or ADMETLab to estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition .
- Density Functional Theory (DFT): Calculate electrostatic potential maps (e.g., using Gaussian 09) to identify nucleophilic/electrophilic sites for metabolic pathway prediction .
- Pharmacophore Modeling: Align with known bioactive conformers (e.g., acetamide-based kinase inhibitors) using Schrödinger’s Phase .
Methodological: How to optimize reaction conditions for higher yield?
Methodological Answer:
- DoE (Design of Experiments): Vary solvent (DMF vs. THF), temperature (25–80°C), and catalyst (e.g., TEA vs. DIEA) in a factorial design .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track amide bond formation and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


